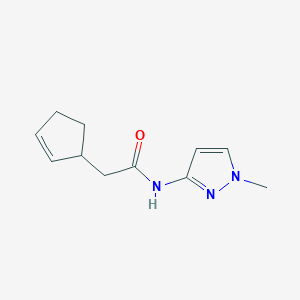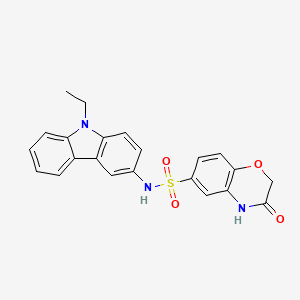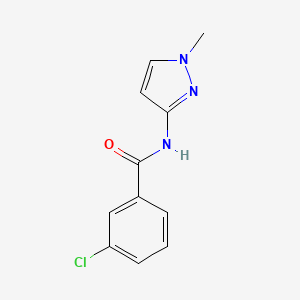
2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It is commonly referred to as CPMA and belongs to the class of pyrazole-based compounds.
作用機序
The exact mechanism of action of CPMA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the biosynthesis of prostaglandins. CPMA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and Physiological Effects:
CPMA has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPMA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. Additionally, CPMA has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
CPMA has several advantages as a chemical compound for laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized using standard laboratory techniques. However, CPMA has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, CPMA has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on CPMA. One potential area of investigation is the development of novel analogs of CPMA that exhibit improved pharmacological properties. Another potential direction is the investigation of CPMA's potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully elucidate the mechanism of action of CPMA and to determine its potential applications in other areas of medicinal chemistry.
合成法
CPMA can be synthesized using a multistep reaction process that involves the condensation of 1-methylpyrazole-3-carboxylic acid with cyclopentenone. The resulting product is then subjected to amidation reaction with N,N-dimethylacetamide (DMA) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield CPMA.
科学的研究の応用
CPMA has been the focus of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPMA has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-7-6-10(13-14)12-11(15)8-9-4-2-3-5-9/h2,4,6-7,9H,3,5,8H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWNRBJZVPWNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7457156.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)





![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)
